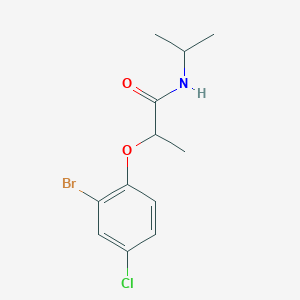
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide, also known as bromchloropropanamide (BCPA), is a synthetic herbicide that has been widely used in agriculture for controlling weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness in killing a variety of weed species. However, the use of BCPA has been a topic of controversy due to its potential negative impacts on the environment and human health. In
Mecanismo De Acción
BCPA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies. BCPA specifically targets the ALS enzyme in plants, making it a selective herbicide that does not harm non-target organisms.
Biochemical and Physiological Effects:
BCPA has been shown to have minimal toxicity to mammals and birds. However, studies have shown that it can have negative impacts on aquatic organisms, such as fish and amphibians. BCPA is persistent in soil and can leach into groundwater, potentially contaminating water sources. It can also accumulate in plants and animals that consume contaminated water or soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPA is a useful tool for studying plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for studying the ALS enzyme in plants. However, its potential negative impacts on the environment and human health must be taken into consideration when using it in laboratory experiments. Proper safety precautions should be taken to minimize exposure to BCPA.
Direcciones Futuras
There are several areas of future research for BCPA. One area of interest is the development of new herbicides that are more environmentally friendly and have less potential for negative impacts on human health. Another area of research is the study of the ALS enzyme in plants, which could lead to the development of new herbicides with different modes of action. Additionally, the use of BCPA in non-agricultural settings, such as urban areas, could be explored as a potential alternative to traditional herbicides.
Métodos De Síntesis
BCPA can be synthesized by reacting 2-bromo-4-chlorophenol with propionyl chloride in the presence of a base. The resulting product is then reacted with isopropylamine to form BCPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
BCPA has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a variety of weed species, including annual and perennial grasses and broadleaf weeds. BCPA is commonly used in combination with other herbicides to increase its effectiveness. In addition to its use in agriculture, BCPA has also been studied for its potential use in controlling weeds in non-agricultural settings, such as roadsides and industrial sites.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-7(2)15-12(16)8(3)17-11-5-4-9(14)6-10(11)13/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPBLMLLIQJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)


![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)


![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)

![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)

![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)

![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)